molecular formula C9H8BrFO3 B6315319 5-Bromo-3-ethoxy-2-fluorobenzoic acid CAS No. 1801516-14-2

5-Bromo-3-ethoxy-2-fluorobenzoic acid

Cat. No.: B6315319
CAS No.: 1801516-14-2
M. Wt: 263.06 g/mol
InChI Key: VOBVVMUBIZLNDT-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzoic acid core. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethoxy-2-fluorobenzoic acid typically involves the bromination, ethoxylation, and fluorination of a benzoic acid derivative. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

5-Bromo-3-ethoxy-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-3-ethoxy-2-fluorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the ethoxy group.

    3-Bromo-5-fluorobenzoic acid: Differently substituted but shares the bromine and fluorine groups.

    5-Bromo-2-ethoxybenzoic acid: Similar but lacks the fluorine substituent.

Uniqueness

5-Bromo-3-ethoxy-2-fluorobenzoic acid is unique due to the specific combination of bromine, ethoxy, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-3-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVVMUBIZLNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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